molecular formula C9H5BrN2O2 B6355043 2,4-Diisocyanato-5-methyl-bromobenzene CAS No. 55206-98-9

2,4-Diisocyanato-5-methyl-bromobenzene

Cat. No. B6355043
CAS RN: 55206-98-9
M. Wt: 253.05 g/mol
InChI Key: XJVHGKZBKJPGIJ-UHFFFAOYSA-N
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Description

2,4-Diisocyanato-5-methyl-bromobenzene, also known as 2,4-DMB, is a synthetic compound that has been used in a variety of scientific and commercial applications. It is a diisocyanate, meaning it contains two isocyanate groups which can react with other molecules to form polymers and other compounds. It is a colorless liquid at room temperature and is relatively non-toxic. It is used in the synthesis of polyurethanes and other polymers, as well as in the synthesis of drugs and other organic compounds.

Mechanism of Action

2,4-Diisocyanato-5-methyl-bromobenzene reacts with other molecules to form polymers and other compounds. The reaction is typically carried out in an inert atmosphere, with a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene. The reaction typically occurs at temperatures between 80-100°C.
Biochemical and Physiological Effects
2,4-Diisocyanato-5-methyl-bromobenzene is relatively non-toxic, and has been shown to have minimal effect on the human body. It is not considered to be a carcinogen, mutagen, or teratogen. It has been shown to have minimal effect on the respiratory system, and is not considered to be a respiratory irritant.

Advantages and Limitations for Lab Experiments

The main advantage of 2,4-Diisocyanato-5-methyl-bromobenzene is its low toxicity and relatively low cost. It is also relatively easy to synthesize and use in laboratory experiments. However, it is highly flammable and should be handled with care. Additionally, it should be stored in a cool, dry place and should be kept away from sources of ignition.

Future Directions

There are a number of potential future directions for the use of 2,4-Diisocyanato-5-methyl-bromobenzene. It could be used in the synthesis of more complex polymers, such as polycarbonates and polyesters. It could also be used in the synthesis of drugs and other pharmaceuticals. Additionally, it could be used in the synthesis of adhesives and sealants, as well as in the production of polyurethane foams and coatings. Finally, it could be used in the synthesis of other organic compounds, such as dyes and pigments.

Synthesis Methods

2,4-Diisocyanato-5-methyl-bromobenzene is typically synthesized from the reaction of bromobenzene and phosgene. Bromobenzene is first reacted with phosgene in an inert atmosphere to form chloroformic ester, which is then reacted with a base to form the diisocyanate. The reaction is typically carried out at temperatures between 80-100°C. The reaction is exothermic and the reaction can be stopped by adding an excess of bromobenzene.

Scientific Research Applications

2,4-Diisocyanato-5-methyl-bromobenzene is widely used in scientific research, primarily in the synthesis of polymers and other organic compounds. It is also used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of polyurethanes, polyesters, and polyamides. It is also used in the synthesis of polyurethane foams and coatings, as well as in the production of adhesives and sealants.

properties

IUPAC Name

1-bromo-2,4-diisocyanato-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHGKZBKJPGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=C=O)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diisocyanato-5-methyl-bromobenzene

CAS RN

55206-98-9
Record name 4-BROMO-6-METHYL-1,3-PHENYLENE DIISOCYANATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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